二烯基砜

描述

Diallyl sulfide (DAS) is a natural organosulfur compound primarily derived from Allium plants, such as garlic . It is a lipophilic thioallyl-ether and one of the main components of distilled garlic oil . DAS has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .

Synthesis Analysis

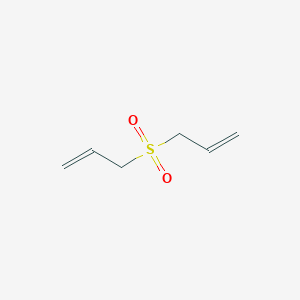

The synthesis of Diallyl sulfone involves a solution of allyl alcohol isomer and oxone in acetone and water. This mixture is stirred at room temperature overnight, then filtered, diluted with water and AcOEt, extracted with AcOEt, dried, and concentrated.

Molecular Structure Analysis

Diallyl disulfide (DADS), a major organosulfur compound of garlic, has a structure consisting of two sulfur atoms with two allyl groups . The chemical structure of DADS can be found in various resources .

Chemical Reactions Analysis

Diallyl sulfide is involved in various chemical reactions. For instance, it is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .

科学研究应用

肝酶和细胞毒性的调节:二烯基砜调节肝微粒酶,显示出时间和剂量依赖性降低肝微粒P450IIE1活性,并且还参与其他酶的诱导。这种调节可能有助于理解和潜在治疗与肝脏相关的疾病(Brady et al., 1991)。

化学毒性和致癌物质的抑制:二烯基硫醚及其代谢物,包括二烯基砜,在动物模型中显示出减少化学诱导肿瘤发生的潜力。这归因于它们抑制致癌物质的I期活化和调节其他细胞色素P450酶的能力(Yang et al., 2001)。

抑制细胞色素P450 2E1:研究表明,二烯基硫醚及其代谢物,包括二烯基砜,抑制P450 2E1酶,这是各种毒素和药物代谢中的关键角色。了解这种抑制对于开发针对某些药物和化学品毒性的治疗至关重要(Brady et al., 1991)。

生物相关亲核试剂的烯基化和烷基化:二烯基砜可以在生理条件下烷基化胺和硫醇。这种反应对于研究体内蛋白质和其他分子的生化相互作用具有重要意义(Ruddraraju et al., 2017)。

对乙酰氨基酚诱导的肝毒性的保护作用:二烯基砜已被证明可以保护小鼠免受常见的非处方药乙酰氨基酚诱导的肝毒性。这种保护作用主要是由于其通过抑制和失活某些肝酶来阻止乙酰氨基酚的生物活化(Lin et al., 1996)。

对致病细菌损伤的研究:二烯基砜,连同其他大蒜衍生的有机硫化合物,已被用于研究致病细菌的损伤机制,这可能导致新型抗菌策略的开发(Feng et al., 2013)。

对过氧化氢酶活性的影响:研究显示,二烯基砜可以降低肝脏中过氧化氢酶的活性,为了解其在调节氧化应激和相关病理条件中的潜在作用提供了见解(Chen et al., 1999)。

细胞色素P450基因的调节:二烯基砜已被证明可以调节某些细胞色素P450基因的表达,这些基因在药物和毒素代谢中很重要。了解这种调节可以帮助开发各种疾病的治疗干预(Pan et al., 1993)。

安全和危害

未来方向

属性

IUPAC Name |

3-prop-2-enylsulfonylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDMAWEJPYWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

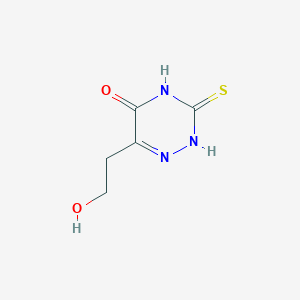

C=CCS(=O)(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168564 | |

| Record name | Diallyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl sulfone | |

CAS RN |

16841-48-8 | |

| Record name | Diallyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)